molecular formula C11H17NO B13975962 (R)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine

(R)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B13975962
M. Wt: 179.26 g/mol
InChI Key: AUYJFPAWKLQFML-LLVKDONJSA-N
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Description

®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound with a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of ®-1-(4-Methoxyphenyl)-2-methylpropan-1-one with a chiral borane complex can yield the desired amine with high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to achieve efficient and selective reduction of the corresponding ketone to the amine.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy group and chiral center play crucial roles in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Methoxyphenyl)ethylamine
  • ®-2-(4-Methoxyphenyl)-1-methylethanamine
  • ®-1-(4-Methoxyphenyl)ethan-1-amine

Uniqueness

®-1-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, including the presence of a methoxy group on the phenyl ring and a chiral center

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(4-methoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3/t11-/m1/s1

InChI Key

AUYJFPAWKLQFML-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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